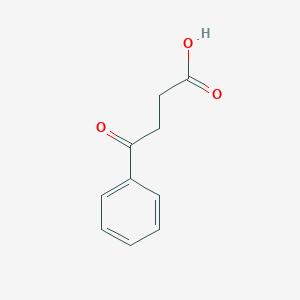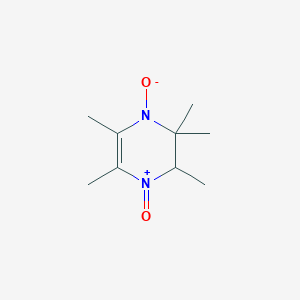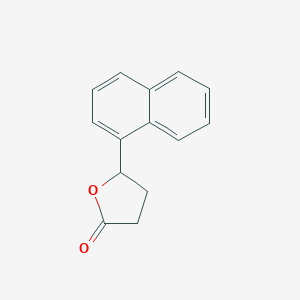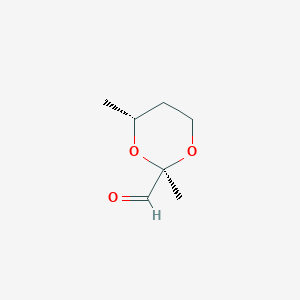
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde, also known as DMDC, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has a unique chemical structure that makes it an interesting subject of research.
Mecanismo De Acción
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has been shown to act as an electrophilic reagent in organic reactions. It can react with various nucleophiles, including amines, alcohols, and thiols. The reaction of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde with nucleophiles results in the formation of a hemiacetal intermediate, which can then undergo further reactions to yield various organic compounds.
Efectos Bioquímicos Y Fisiológicos
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has several advantages for use in lab experiments. It is readily available, easy to handle, and has a high degree of purity. However, (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has some limitations, including its limited solubility in water and its tendency to form dimers and higher oligomers in solution.
Direcciones Futuras
There are several future directions for research on (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde. One area of interest is the development of new synthesis methods for (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde that are more efficient and environmentally friendly. Another area of interest is the use of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde as a chiral auxiliary in asymmetric synthesis. Additionally, the potential use of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde in the synthesis of new pharmaceuticals and agrochemicals is an area of active research. Finally, further studies are needed to fully understand the biochemical and physiological effects of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde.
Métodos De Síntesis
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde can be synthesized through a multistep process that involves the reaction of 2,4-pentanedione with acetaldehyde in the presence of a base catalyst. The resulting product is then treated with hydrogen peroxide and a catalytic amount of sulfuric acid to yield (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde. This synthesis method has been optimized to produce high yields of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde with high purity.
Aplicaciones Científicas De Investigación
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has been studied extensively for its potential applications in various fields of science. It has been used as a building block in the synthesis of various organic compounds, including chiral ligands, pharmaceuticals, and agrochemicals. (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
144404-96-6 |
|---|---|
Nombre del producto |
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-6-3-4-9-7(2,5-8)10-6/h5-6H,3-4H2,1-2H3/t6-,7-/m1/s1 |
Clave InChI |
OKPUXEKTBMBZGC-RNFRBKRXSA-N |
SMILES isomérico |
C[C@@H]1CCO[C@@](O1)(C)C=O |
SMILES |
CC1CCOC(O1)(C)C=O |
SMILES canónico |
CC1CCOC(O1)(C)C=O |
Sinónimos |
1,3-Dioxane-2-carboxaldehyde, 2,4-dimethyl-, (2R-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



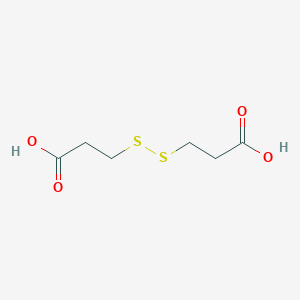
![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)
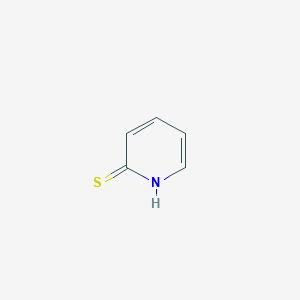

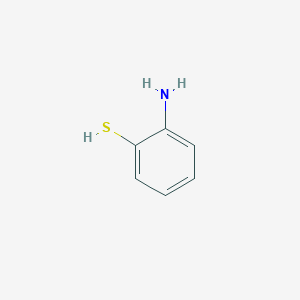

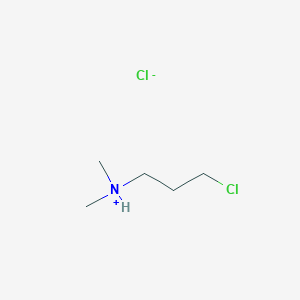
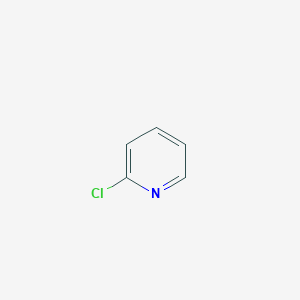
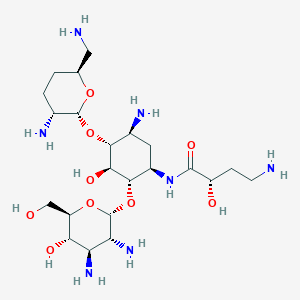
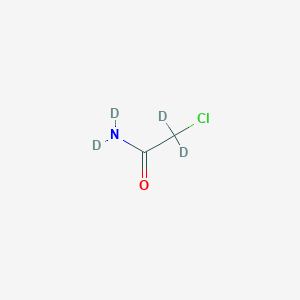
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
